Cyclohex-2-en-1-yl prop-2-ynoate
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Overview
Description
Cyclohex-2-en-1-yl prop-2-ynoate is an organic compound with the molecular formula C10H12O2 It is characterized by a cyclohexene ring bonded to a propynoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-2-en-1-yl prop-2-ynoate typically involves the esterification of cyclohex-2-en-1-ol with propynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as distillation or crystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-2-en-1-yl prop-2-ynoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Cyclohex-2-en-1-one or cyclohex-2-en-1-oic acid.
Reduction: Cyclohex-2-en-1-yl prop-2-ynol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Cyclohex-2-en-1-yl prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Cyclohex-2-en-1-yl prop-2-ynoate exerts its effects depends on the specific reaction or application. In general, the compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as in enzymatic reactions or synthetic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(prop-1-en-2-yl)cyclohex-1-ene
- 1-isopropenyl-cyclohexene
- Methylvinylcyclohexene
Uniqueness
Cyclohex-2-en-1-yl prop-2-ynoate is unique due to the presence of both a cyclohexene ring and a propynoate group, which imparts distinct reactivity and properties compared to similar compounds. This dual functionality allows for a wider range of chemical transformations and applications in various fields of research.
Biological Activity
Cyclohex-2-en-1-yl prop-2-ynoate is an organic compound characterized by its unique structure, which includes a cyclohexene ring and a propynoate group. This distinct configuration imparts notable chemical reactivity and potential biological activity, making it a subject of interest in various scientific fields.
The molecular formula of this compound is C10H12O2. It can be synthesized through the esterification of cyclohex-2-en-1-ol with propynoic acid, typically using a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The compound's dual functionality allows for diverse chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
Biological Activity Overview
This compound exhibits various biological activities that are primarily linked to its reactivity and ability to serve as a substrate in enzymatic reactions. The following sections detail specific biological activities, mechanisms of action, and relevant case studies.
The biological activity of this compound can be attributed to its interactions with biological macromolecules. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in metabolic pathways. The compound’s reactivity may also allow it to influence signaling pathways involved in cell proliferation and apoptosis.
Biological Activities
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Antioxidant Activity :
- This compound has shown potential antioxidant properties. Studies indicate that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
-
Antimicrobial Activity :
- Preliminary research suggests that this compound may possess antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating a potential application in developing new antimicrobial agents.
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Enzyme Inhibition :
- The compound may inhibit specific enzymes involved in metabolic processes. For instance, its structural features could allow it to interact with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in inflammation pathways.
Study 1: Antioxidant Properties
A study explored the antioxidant activity of various esters, including those related to this compound. The results indicated significant free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
Study 2: Antimicrobial Efficacy
Research conducted on structurally similar compounds found effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound could be further investigated for its antimicrobial properties .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(prop-1-en-2-yl)cyclohexene | Cyclohexene ring | Moderate antioxidant |
Methylvinylcyclohexene | Vinyl group attached | Antimicrobial properties |
Cyclopropylpropanoate | Cyclopropane structure | Enzyme inhibition |
This compound is unique due to its combination of a cyclohexene ring and a propynoate group, which enhances its reactivity compared to other similar compounds. This uniqueness allows for a broader range of applications in organic synthesis and potential therapeutic uses.
Properties
IUPAC Name |
cyclohex-2-en-1-yl prop-2-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-9(10)11-8-6-4-3-5-7-8/h1,4,6,8H,3,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXMRFVZSIBHEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)OC1CCCC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557975 |
Source
|
Record name | Cyclohex-2-en-1-yl prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130190-00-0 |
Source
|
Record name | Cyclohex-2-en-1-yl prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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